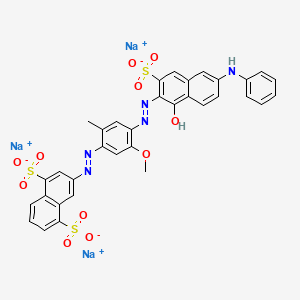

C.I. Direct Violet 35, trisodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C.I. Direct Violet 35, trisodium salt is a useful research compound. Its molecular formula is C34H24N5Na3O11S3 and its molecular weight is 843.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can the identity of C.I. Direct Violet 35, trisodium salt be confirmed in a synthesized sample?

Methodological Answer:

- Use UV-Vis spectroscopy to compare absorbance maxima with literature values for the dye (e.g., λmax in aqueous solution).

- Perform HPLC-MS to verify molecular weight and retention time against reference standards.

- Cross-reference EC numbers (e.g., EC 287-270-5 for the trisodium salt) and Colour Index™ classifications to ensure consistency with nomenclature and structural variants .

Q. What experimental protocols are recommended for assessing the purity of this compound?

Methodological Answer:

- Titration : Use standardized solutions (e.g., HCl) to determine ionic content, with purity calculated via stoichiometric ratios .

- Chromatography : Employ reverse-phase HPLC with a C18 column to quantify impurities; integrate peak areas for purity assessment .

- Solubility Tests : Compare solubility in polar solvents (e.g., water, ethanol) against reference data to detect non-ionic contaminants .

Q. How can researchers design experiments to study the dye’s solubility in mixed solvent systems?

Methodological Answer:

- Prepare binary solvent mixtures (e.g., water-ethanol or water-acetone) at varying ratios.

- Measure saturation points via gravimetric analysis and plot solubility curves.

- Use UV-Vis spectroscopy to monitor spectral shifts caused by solvent polarity changes .

Advanced Research Questions

Q. How can conflicting data on the photostability of this compound be resolved?

Methodological Answer:

- Controlled Light Exposure : Irradiate samples under standardized UV/visible light conditions (e.g., ISO 105-B02) and quantify degradation via absorbance loss or HPLC.

- Variable Analysis : Test the impact of oxygen levels (e.g., nitrogen vs. air atmosphere), pH, and temperature on degradation rates.

- Statistical Validation : Use ANOVA to compare results across studies and identify significant variables (e.g., light intensity vs. dye concentration) .

Q. What advanced techniques are suitable for probing the dye’s interaction with metal ions in aqueous solutions?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the dye and metal ions (e.g., Ca²⁺, Fe³⁺).

- X-ray Absorption Spectroscopy (XAS) : Characterize coordination geometry and oxidation states of metal-dye complexes.

- Reaction Monitoring : Track precipitate formation or color shifts under controlled pH and ionic strength .

Q. How can researchers design a study to resolve contradictions in reported reaction pathways for the dye’s degradation?

Methodological Answer:

- Controlled Variable Testing : Isolate factors like oxidant type (e.g., H₂O₂ vs. O₃), pH, and catalyst presence.

- Intermediate Identification : Use LC-MS/MS to detect transient degradation products (e.g., aromatic amines or sulfonated intermediates).

- Kinetic Modeling : Apply pseudo-first-order or Langmuir-Hinshelwood models to reconcile divergent rate constants .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported molar extinction coefficients for this compound?

Methodological Answer:

- Standardized Calibration : Prepare dye solutions using ultrapure water and validated pH buffers (e.g., phosphate buffer at pH 7).

- Cross-Lab Validation : Compare results with independent labs using identical instrumentation (e.g., Shimadzu vs. Agilent spectrophotometers).

- Error Analysis : Quantify uncertainties from dilution errors, baseline drift, or stray light interference .

Q. What strategies are effective for interpreting conflicting spectral data in dye-metal complex studies?

Methodological Answer:

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to differentiate spectral contributions from free dye vs. complexes.

- Reference Spectra : Compare with synthetic standards of known metal-dye adducts.

- pH-Dependent Studies : Resolve ambiguities by analyzing spectral shifts across pH gradients .

Q. Methodological Tables

Table 1: Key Solubility Parameters for this compound

| Solvent | Solubility (g/100 mL) | Temperature (°C) | Method Used |

|---|---|---|---|

| Water | 25.6 ± 0.3 | 25 | Gravimetric |

| Ethanol | 1.2 ± 0.1 | 25 | UV-Vis |

| Acetone | <0.1 | 25 | Filtration |

Table 2: Common Degradation Pathways and Analytical Techniques

| Pathway | Key Intermediates | Detection Method | Reference |

|---|---|---|---|

| Photolytic cleavage | Sulfonated aromatics | LC-MS/MS | |

| Oxidative degradation | Quinones, CO₂ | FTIR, Gas chromatography |

特性

CAS番号 |

6227-20-9 |

|---|---|

分子式 |

C34H24N5Na3O11S3 |

分子量 |

843.8 g/mol |

IUPAC名 |

trisodium;3-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C34H27N5O11S3.3Na/c1-19-13-28(38-39-33-32(53(47,48)49)15-20-14-22(11-12-24(20)34(33)40)35-21-7-4-3-5-8-21)29(50-2)18-27(19)37-36-23-16-26-25(31(17-23)52(44,45)46)9-6-10-30(26)51(41,42)43;;;/h3-18,35,40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |

InChIキー |

VRVDFJOCCWSFLI-UHFFFAOYSA-K |

SMILES |

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

正規SMILES |

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

6227-20-9 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。